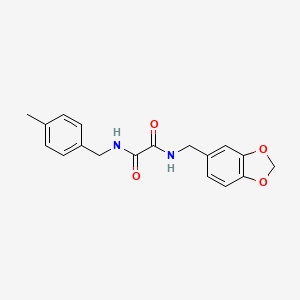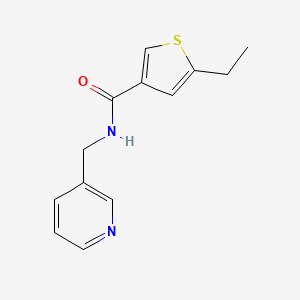
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide, also known as MDAA or Methylenedioxyamphetamine-N,N-dibenzyl-ethane-diamide, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1970s as a potential antidepressant and has since been studied for its potential in treating various neurological and psychiatric disorders.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. It also acts as a reuptake inhibitor for these neurotransmitters, further increasing their availability. This mechanism of action is similar to that of other amphetamines, such as MDMA and amphetamine.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and increased levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments, including its ability to selectively release and inhibit the reuptake of specific neurotransmitters, allowing for the study of their individual effects. However, its potential for abuse and neurotoxicity may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide, including its potential as a treatment for depression, anxiety, and addiction, as well as its potential as a neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for abuse and addiction. Additionally, the development of safer and more effective analogs of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide may lead to new treatments for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized by several methods, including the reaction of 3,4-methylenedioxyphenylacetone with N,N-dibenzyl-ethanediamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. Other methods include the use of palladium-catalyzed coupling reactions and the reaction of 3,4-methylenedioxyphenylacetone with N-benzyl-ethanediamine followed by N-methylation.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has been studied for its potential in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has also been studied for its potential as a neuroprotective agent and for its effects on learning and memory. In animal studies, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-2-4-13(5-3-12)9-19-17(21)18(22)20-10-14-6-7-15-16(8-14)24-11-23-15/h2-8H,9-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSKOEHMDKQJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4895196.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)

![4-({3-[allyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4895215.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)

![N,N-diethyl-2-[2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine hydrochloride](/img/structure/B4895250.png)

![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)
![N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4895300.png)
![2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B4895315.png)